molecular formula C14H10F3NO2 B600132 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid CAS No. 197450-26-3

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid

Cat. No.: B600132
CAS No.: 197450-26-3
M. Wt: 281.234
InChI Key: XXFSPGCIPBEVOU-UHFFFAOYSA-N
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Description

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid is an organic compound that features both an amino group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of specific enzymes or receptors, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups provides a unique set of chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-amino-3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)11-3-1-2-10(12(11)18)8-4-6-9(7-5-8)13(19)20/h1-7H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFSPGCIPBEVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699097
Record name 2'-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197450-26-3
Record name 2'-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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